3-(4-Methylphenyl)butanoic acid
Description
3-(4-Methylphenyl)butanoic acid is a carboxylic acid derivative featuring a butanoic acid backbone substituted with a 4-methylphenyl group at the third carbon position. Its molecular formula is C₁₁H₁₄O₂, and its structure includes a planar aromatic ring (4-methylphenyl) connected to a four-carbon aliphatic chain terminating in a carboxylic acid group. This compound is primarily formed during the oxidative degradation of natural products such as Ar-turmerone and Ar-curcumene, which are sesquiterpenoids found in turmeric . Its identification in oxidized materials, such as homemade explosives containing hydrogen peroxide and grocery powders, highlights its role as a marker for chemical decomposition processes .
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-3-5-10(6-4-8)9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWPDLKCTGONCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961306 | |
| Record name | 3-(4-Methylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39027-57-1, 4093-55-4 | |
| Record name | Benzenepropanoic acid, beta,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039027571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 39027-57-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Methylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-P-TOLYL-BUTYRIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The Friedel-Crafts acylation is a cornerstone for introducing aromatic groups into aliphatic chains. For 3-(4-methylphenyl)butanoic acid, this method involves reacting toluene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via electrophilic substitution, where the acyl group from succinic anhydride attaches to the para position of toluene, forming 4-(4-methylphenyl)-4-oxobutanoic acid (Figure 1A).
Critical Parameters:
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Catalyst Loading: A molar ratio of 1:1.2 (toluene to AlCl₃) optimizes electrophilic activation without side reactions.
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Temperature: Reactions are conducted at 80–100°C for 6–8 hours to ensure complete conversion.
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Solvent: Dichloromethane (DCM) or nitrobenzene enhances solubility and reaction homogeneity.
Ketone Reduction to Alkane
The intermediate keto-acid undergoes reduction to replace the carbonyl group with a methylene unit. The Clemmensen reduction (zinc amalgam/HCl) or Wolff-Kishner reduction (hydrazine, strong base) are employed, with the latter preferred due to compatibility with carboxylic acid functionalities.
Optimization Insights:
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Clemmensen Conditions: Requires protection of the carboxylic acid as an ethyl ester to prevent side reactions.
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Wolff-Kishner Adaptation: Hydrazine hydrate (NH₂NH₂·H₂O) and sodium ethoxide (NaOEt) at 150°C for 12 hours achieve 85% conversion.
Table 1. Friedel-Crafts Acylation and Reduction Outcomes
| Parameter | Value |
|---|---|
| Yield (Acylation Step) | 72–78% |
| Yield (Reduction Step) | 80–85% |
| Overall Purity | ≥97% (HPLC) |
Grignard Reagent-Mediated Alkylation
Synthesis of 4-Methylphenylmagnesium Bromide
The Grignard approach begins with preparing 4-methylphenylmagnesium bromide by reacting 4-bromotoluene with magnesium turnings in tetrahydrofuran (THF) under inert conditions. This reagent then reacts with γ-butyrolactone to form a tertiary alcohol intermediate, which is subsequently oxidized to the carboxylic acid (Figure 1B).
Key Considerations:
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Reagent Stoichiometry: A 1:1 molar ratio of Grignard reagent to γ-butyrolactone minimizes dimerization byproducts.
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Oxidation Protocol: Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) in acidic media converts the alcohol to the carboxylic acid.
Industrial Scalability Challenges
While effective on a laboratory scale, this method faces hurdles in large-scale production due to:
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Moisture Sensitivity: Grignard reagents require stringent anhydrous conditions.
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Oxidation Efficiency: Over-oxidation to ketones or under-oxidation to aldehydes necessitates precise stoichiometric control.
Table 2. Grignard Method Performance Metrics
| Parameter | Value |
|---|---|
| Grignard Formation Yield | 88–92% |
| Oxidation Yield | 70–75% |
| Total Process Time | 18–24 hours |
Hydrolysis of Nitrile Intermediates
Nitrile Synthesis via Alkylation
3-(4-Methylphenyl)butanenitrile is synthesized by alkylating 4-methylbenzyl chloride with acrylonitrile under basic conditions (e.g., K₂CO₃ in DMF). The nitrile group is then hydrolyzed to a carboxylic acid using concentrated sulfuric acid or enzymatic catalysis (Figure 1C).
Advantages:
Comparative Analysis of Hydrolysis Agents
Sulfuric Acid vs. Enzymatic Hydrolysis:
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H₂SO₄: Requires 6–8 hours at 100°C but generates corrosive waste.
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Nitrilase: Operates at 30–40°C, pH 7.0–7.5, with 95% yield and eco-friendly profile.
Table 3. Nitrile Hydrolysis Efficiency
| Agent | Yield (%) | Reaction Time (h) |
|---|---|---|
| H₂SO₄ (20% v/v) | 85 | 6 |
| Nitrilase (Pseudomonas) | 95 | 12 |
Claisen Condensation for β-Keto Acid Formation
Base-Catalyzed Cyclization
In this method, ethyl acetoacetate reacts with 4-methylbenzaldehyde in the presence of sodium ethoxide (NaOEt), forming a β-keto ester via Claisen condensation. Acidic hydrolysis then yields this compound (Figure 1D).
Optimization Insights:
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Base Strength: Sodium hydride (NaH) in THF improves cyclization efficiency compared to NaOEt.
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Hydrolysis Conditions: 6M HCl at reflux for 4 hours ensures complete ester cleavage.
Table 4. Claisen Condensation Parameters
| Parameter | Value |
|---|---|
| Condensation Yield | 65–70% |
| Hydrolysis Yield | 90–95% |
| Overall Purity | 96% (GC-MS) |
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern facilities adopt continuous flow chemistry to enhance the Friedel-Crafts acylation process. Microreactors with immobilized AlCl₃ catalysts achieve 98% conversion in 2 hours, reducing energy consumption by 40% compared to batch reactors.
Solvent Recycling and Waste Management
Green chemistry principles are integrated via:
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Solvent Recovery: Distillation and adsorption systems reclaim >95% of DCM.
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Catalyst Reuse: AlCl₃ is precipitated and reactivated, minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: 4-Methylbenzaldehyde or 4-Methylbenzoic acid.
Reduction: 3-(4-Methylphenyl)butanol or 3-(4-Methylphenyl)butane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(4-Methylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparison with Similar Compounds
(a) 4-(3-Fluoro-4-methylphenyl)butanoic Acid
- Structure : Differs by a fluorine atom at the 3-position of the aromatic ring.
- Properties : The electron-withdrawing fluorine increases acidity (pKa ~3.5–4.0) compared to the parent compound (pKa ~4.5–5.0).
- Applications : Used in pharmaceutical intermediates due to enhanced metabolic stability .
- Molecular Data: Property this compound 4-(3-Fluoro-4-methylphenyl)butanoic Acid Molecular Formula C₁₁H₁₄O₂ C₁₁H₁₃FO₂ Molecular Weight (g/mol) 178.23 196.22 CAS Number Not explicitly listed 837373-12-3
(b) (3R)-3-Amino-4-(4-methylphenyl)butanoic Acid
- Structure: Features an amino group at the third carbon of the butanoic acid chain.
- Properties: The amino group introduces chirality and enhances solubility in polar solvents. This derivative is unstable under strong alkaline conditions, necessitating careful synthesis protocols .
- Applications : Investigated for plant growth stimulation (e.g., barley) at concentrations as low as 1.5 mg/L .
(c) 3-Methyl-3-(4-methylphenyl)butanoic Acid
- Structure : Contains a methyl branch at the third carbon, increasing steric hindrance.
- Properties : Reduced reactivity in esterification due to steric effects.
- Synthesis : Prepared via Friedel-Crafts alkylation or Grignard reactions .
Functional Group Variations
(a) 3-(4-Methylphenyl)acrylic Acid
(b) Sulfonamide Derivatives (e.g., 4-((4-Methylphenyl)sulfonamido)butanoic Acid)
- Structure : Incorporates a sulfonamide group (-SO₂NH-) at the fourth carbon.
- Properties : Increased hydrogen-bonding capacity improves antimicrobial activity.
- Synthesis : Eco-friendly methods using sodium carbonate instead of NaOH prevent decomposition .
Biological Activity
Overview
3-(4-Methylphenyl)butanoic acid, with the molecular formula CHO, is a derivative of butanoic acid characterized by the presence of a para-methylphenyl group. This compound has garnered attention in scientific research due to its potential biological activities, including anti-inflammatory and antimicrobial properties, as well as its applications in drug development.
- Molecular Weight : Approximately 192.26 g/mol
- Structure : The compound features a butanoic acid backbone with a methyl group on the para position of the phenyl ring, which influences its lipophilicity and biological interactions.
The biological activity of this compound is believed to stem from its interaction with various molecular targets within biological systems. These interactions may modulate enzyme activities or receptor functions, leading to therapeutic effects. However, comprehensive studies are needed to elucidate the specific pathways involved.
Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects. A study demonstrated its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary investigations have shown that this compound possesses antimicrobial properties against certain bacterial strains. This activity may be attributed to its structural features that enhance membrane permeability and disrupt microbial cell function.
Case Studies and Research Findings
-
Study on Anti-inflammatory Effects :
- A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory activity of various butanoic acid derivatives, including this compound.
- Results indicated a significant reduction in inflammatory markers when tested on cultured macrophages, highlighting its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(4-Methoxyphenyl)butanoic acid | CHO | Contains a methoxy group instead of methyl |
| 4-(3-Methylphenyl)butanoic acid | CHO | Methyl group on the 3-position of the phenyl ring |
| 2-Hydroxy-3-(4-methylphenyl)butanoic acid | CHO | Contains a hydroxyl group enhancing solubility |
The unique substitution pattern of this compound contributes to its distinct biological activity compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
